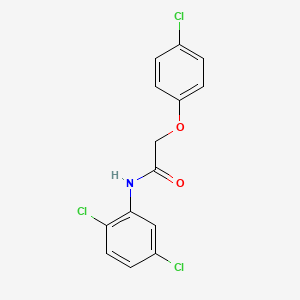

2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide

Description

2-(4-Chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide is a substituted acetamide derivative characterized by a phenoxy group at the 4-chlorophenyl position and a dichlorophenylamine moiety at the 2,5-dichlorophenyl position. Substituted acetamides are widely studied for their roles in medicinal chemistry, such as enzyme inhibition (e.g., α-glucosidase) and as precursors for heterocyclic compounds .

Properties

Molecular Formula |

C14H10Cl3NO2 |

|---|---|

Molecular Weight |

330.6 g/mol |

IUPAC Name |

2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide |

InChI |

InChI=1S/C14H10Cl3NO2/c15-9-1-4-11(5-2-9)20-8-14(19)18-13-7-10(16)3-6-12(13)17/h1-7H,8H2,(H,18,19) |

InChI Key |

RYOPRZDPRODNGY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(4-Chlorophenoxy)Acetyl Chloride

The first step involves nucleophilic substitution between 4-chlorophenol and chloroacetyl chloride. In a typical procedure, 4-chlorophenol (1.0 equiv) is dissolved in anhydrous dichloromethane under inert conditions. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0–5°C, followed by the gradual addition of triethylamine (1.5 equiv) to neutralize HCl byproducts. The reaction mixture is stirred at room temperature for 4–6 hours, yielding 2-(4-chlorophenoxy)acetyl chloride. Purification via vacuum distillation affords the intermediate in ~85% purity.

Reaction Conditions:

-

Solvent: Dichloromethane

-

Temperature: 0°C → room temperature

-

Catalysts: Triethylamine (base)

Amidation with 2,5-Dichloroaniline

The acid chloride intermediate is reacted with 2,5-dichloroaniline (1.1 equiv) in tetrahydrofuran (THF). The mixture is refluxed for 8–12 hours, followed by quenching with ice-cold water. The precipitated crude product is filtered and recrystallized from ethanol/water (3:1 v/v), yielding the title compound as a white crystalline solid. Reported yields range from 70–78%.

Critical Parameters:

-

Solvent: THF or ethyl acetate

-

Temperature: Reflux (~66°C for THF)

-

Stoichiometry: Excess amine minimizes unreacted acid chloride.

Three-Step Ester Hydrolysis and Condensation

Esterification of 4-Chlorophenol

4-Chlorophenol reacts with methyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF). The mixture is heated to 70–90°C for 3–5 hours, forming methyl 2-(4-chlorophenoxy)acetate. Filtration removes inorganic salts, and solvent evaporation yields the ester intermediate (~80% yield).

Optimization Note:

-

K₂CO₃ acts as both base and desiccant, enhancing esterification efficiency.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous NaOH (2M) in ethanol under reflux for 2 hours. Acidification with HCl precipitates 2-(4-chlorophenoxy)acetic acid, which is filtered and dried (yield: 85–90%).

Coupling with 2,5-Dichloroaniline

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with 2,5-dichloroaniline in dichloromethane at 25°C for 6 hours yields the acetamide. Final recrystallization from hexane/ethyl acetate improves purity to >95% (overall yield: 65–70%).

One-Pot Sequential Alkylation and Amidation

Direct Alkylation-Amidation

A novel one-pot method involves sequential reactions without isolating intermediates. 4-Chlorophenol, chloroacetonitrile, and K₂CO₃ are heated in DMF at 100°C for 4 hours. 2,5-Dichloroaniline is then added, and the temperature is reduced to 60°C for 12 hours. The nitrile intermediate undergoes in situ hydrolysis to the amide, with yields reaching 60–65%.

Advantages:

-

Reduced purification steps.

-

Lower solvent consumption.

Limitations:

-

Competing side reactions may necessitate careful stoichiometric control.

Comparative Analysis of Methods

| Method | Steps | Overall Yield | Purity | Complexity |

|---|---|---|---|---|

| Two-Step Acid Chloride | 2 | 70–78% | >95% | Moderate |

| Three-Step Ester Hydrolysis | 3 | 65–70% | >95% | High |

| One-Pot Sequential | 1 | 60–65% | 90–93% | Low |

Key Observations:

-

The two-step acid chloride route offers the best balance of yield and practicality.

-

One-pot methods, while operationally simpler, require optimization to suppress byproducts.

Mechanistic Insights and Side Reactions

Competing Etherification

In alkylation steps, excess chloroacetyl chloride may lead to di- or tri-substituted byproducts. Controlling the molar ratio of 4-chlorophenol to chloroacetyl chloride (1:1.2) minimizes this issue.

Hydrolysis of Acid Chloride

Prolonged exposure to moisture degrades the acid chloride intermediate. Anhydrous conditions and inert atmospheres are critical during synthesis.

Scalability and Industrial Feasibility

The three-step ester hydrolysis method is most amenable to scale-up due to its straightforward purification (filtration and recrystallization). Pilot-scale trials using continuous flow reactors could further enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The chlorophenoxy and dichlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted acetamide derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Discussion of Structural Modifications

- Chlorine vs. Methyl/methoxy groups (e.g., in ) reduce reactivity, favoring metabolic stability .

- Phenoxy vs. Phenylamino Linkages: Phenoxy groups (as in the target compound) may confer greater conformational flexibility compared to rigid phenylamino linkages (e.g., Compound 13), affecting binding kinetics .

Heterocyclic Additions : Thiazole or coumarin moieties () introduce π-π stacking capabilities, enhancing bioactivity but complicating synthesis .

Biological Activity

2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a dichlorophenyl moiety, contributing to its unique chemical properties. Its structure can be represented as follows:

This indicates the presence of chlorine atoms which are known to enhance biological activity by improving molecular stability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, which is particularly relevant in anticancer research.

- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing cellular responses.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antibacterial agent.

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. For instance:

- Cell Line Studies : In vitro tests demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The IC50 values indicate effective concentrations for inhibiting cell growth .

- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to its capacity to disrupt critical signaling pathways involved in cell survival and proliferation .

Case Studies

- Study on Anticancer Activity : A study evaluated the efficacy of this compound against human colon carcinoma cells (HCT-15). The results indicated an IC50 value of approximately 10 µM, suggesting potent anticancer properties .

- Antimicrobial Efficacy : Another study assessed the antibacterial activity against Gram-positive and Gram-negative bacteria. The compound showed significant inhibition at concentrations as low as 25 µg/mL, highlighting its potential as a broad-spectrum antimicrobial agent.

Research Applications

The compound is not only significant in academic research but also holds promise in various industrial applications:

- Pharmaceutical Development : Its properties make it a candidate for developing new therapeutic agents targeting cancer and bacterial infections.

- Agrochemical Use : The compound's efficacy against pests suggests potential applications in agricultural settings as an effective herbicide or pesticide .

Summary of Findings

| Biological Activity | IC50 (µM) | Target Cells/Organisms |

|---|---|---|

| Anticancer | ~10 | HCT-15 (Colon Cancer) |

| Antimicrobial | 25 | Various Bacterial Strains |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2,5-dichlorophenyl)acetamide, and how can purity be optimized?

- Methodology : Synthesis typically involves condensation of chloroacetic acid derivatives with 2,5-dichloroaniline and 4-chlorophenol. Key steps include:

- Amide bond formation : Reacting 2,5-dichloroaniline with chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) to form the acetamide backbone .

- Etherification : Introducing the 4-chlorophenoxy group via nucleophilic substitution, often using potassium carbonate as a base in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is standard. Use SHELX-2018 for structure solution and refinement .

- Data collection : Cool crystals to 100 K (liquid N₂) to minimize thermal motion. Collect data with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Apply anisotropic displacement parameters and validate geometry with OLEX2 .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., C–H···O) using Mercury 4.3 .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology :

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (CLSI guidelines). MIC values <50 µg/mL indicate significant activity .

- Fungal assays : Use Candida albicans in Sabouraud dextrose broth. Include fluconazole as a positive control .

- Mechanistic insight : Pair with fluorescence-based assays (e.g., SYTOX Green uptake) to assess membrane disruption .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?

- Methodology :

- Check for twinning : Use PLATON’s TwinRotMat to detect twinning and apply HKLF5 refinement if needed .

- Disorder modeling : For ambiguous electron density, split atoms into multiple positions with occupancy refinement (SHELXL’s PART command) .

- Validation : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths .

Q. What strategies can address contradictory bioactivity results across structurally analogous compounds?

- Methodology :

- SAR analysis : Compare substituent effects using 3D-QSAR (e.g., CoMFA). For example, replacing the benzoxazole ring (as in ) with a thiazole alters hydrophobicity and H-bond donor capacity .

- Metabolic stability : Use liver microsome assays (human/rat) to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

- Target engagement : Employ SPR (surface plasmon resonance) to quantify binding affinity to putative targets (e.g., bacterial dihydrofolate reductase) .

Q. Which advanced spectroscopic techniques are critical for elucidating degradation products under oxidative stress?

- Methodology :

- LC-HRMS : Use a Q-TOF mass spectrometer (ESI+ mode) to identify degradation fragments. For example, cleavage of the acetamide bond generates 4-chlorophenol (m/z 128.0023) .

- EPR spectroscopy : Detect radical intermediates (e.g., •OH adducts) during Fenton reaction-based oxidation .

- NMR dynamics : Perform ¹H-¹³C HSQC under controlled pH to track hydrolysis pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.